molecular formula C19H23FN4O4S B2651622 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034361-95-8

4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2651622
CAS No.: 2034361-95-8
M. Wt: 422.48
InChI Key: KHXXAXREWDPUQP-UHFFFAOYSA-N
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Description

The compound 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a multifaceted molecule with diverse implications across chemistry, biology, medicine, and industry. This compound's complex structure, composed of a pyrimidine moiety linked to a pyrrolidine ring and further connected to a benzenesulfonamide group, endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials: 6-ethyl-5-fluoropyrimidin-4-amine, pyrrolidine-1-carboxylic acid, and benzenesulfonyl chloride.

  • First Step: Formation of an amide linkage between 6-ethyl-5-fluoropyrimidin-4-amine and pyrrolidine-1-carboxylic acid using coupling agents like EDCI or DCC in an inert atmosphere, often in dichloromethane or DMF.

  • Second Step: Etherification of the resulting intermediate with an appropriate alcohol derivative to introduce the pyrimidin-4-yloxy group under basic conditions (e.g., sodium hydride in THF).

  • Final Step: Sulfonamide formation by treating the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

Industrial production may involve optimization of these reaction conditions for scalability, such as using continuous flow reactors, process intensification techniques, and employing green chemistry principles to reduce waste and increase yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions, including:

  • Oxidation: Potential oxidation at the ethyl group to form a carboxyl group.

  • Reduction: Reduction of the sulfonamide group to produce corresponding amines.

  • Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: KMnO4 or CrO3 in acidic conditions.

  • Reduction: LiAlH4 or H2/Pd for reducing the sulfonamide group.

  • Substitution: Halogenated reagents (e.g., N-bromosuccinimide) for electrophilic substitution.

Major Products

  • From Oxidation: Carboxylic acid derivatives.

  • From Reduction: Primary and secondary amines.

  • From Substitution: Halogenated pyrimidines.

Scientific Research Applications

Chemistry

  • Catalysis: Utilized as a ligand in organometallic complexes for catalytic reactions.

  • Material Science: Incorporated into polymers for advanced material applications.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes in metabolic pathways.

  • Protein Interaction Studies: Used in studies of protein-ligand interactions.

Medicine

  • Antimicrobial Agent: Exhibits antimicrobial properties against certain bacterial strains.

  • Anti-inflammatory: Potential application in the development of anti-inflammatory drugs.

Industry

  • Pharmaceutical Intermediates: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Dye Synthesis: Used in the synthesis of complex dyes and pigments.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. The pyrimidine moiety may interact with active sites through hydrogen bonding and π-π stacking, while the pyrrolidine and benzenesulfonamide groups contribute to overall binding affinity and specificity. Pathways influenced by this compound include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compared to other pyrimidine-based compounds, 4-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide exhibits unique properties such as enhanced binding affinity and specificity due to the presence of fluorine and the pyrrolidine moiety.

List of Similar Compounds

  • 4-(4-fluoropyrimidin-2-yl)oxy-pyrrolidine

  • N,N-dimethyl-4-(4-(pyrrolidin-1-ylcarbonyl)phenylsulfonamide

  • 6-ethyl-5-(pyrimidin-4-yloxy)-N,N-dimethylbenzenesulfonamide

Enjoy! This compound sure has a lot of applications in various fields. Fascinating, isn't it?

Properties

IUPAC Name

4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O4S/c1-4-16-17(20)18(22-12-21-16)28-14-9-10-24(11-14)19(25)13-5-7-15(8-6-13)29(26,27)23(2)3/h5-8,12,14H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXAXREWDPUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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